N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
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Description
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16FN7O2S and its molecular weight is 389.41. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Activity
Research on derivatives of compounds containing similar structural motifs has demonstrated potential anti-inflammatory properties. For instance, studies on compounds synthesized by reacting pyrazole with substituted acetamides showed significant anti-inflammatory activity, highlighting the therapeutic potential of such molecules in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Anticancer Activity
Compounds with structural elements similar to the tetrazolyl and acetamide groups have been synthesized and evaluated for their anticancer properties. For example, derivatives synthesized for targeting human lung adenocarcinoma cells have shown high selectivity and potential as anticancer agents, demonstrating the importance of these structural features in developing new therapeutics (Evren et al., 2019).
Antimicrobial Activity
The synthesis of heterocyclic compounds incorporating thiadiazole moieties has been explored for insecticidal and antimicrobial efficacy, suggesting that compounds with similar structural frameworks could be potent against various microbial strains and pests (Fadda et al., 2017).
Novel Synthetic Pathways
Research on novel synthetic pathways for creating heterocyclic compounds, including pyridines, pyridazines, and tetrazoles, provides insights into the versatility of such compounds in drug discovery and development. These studies underscore the potential for innovative therapeutic agents and the exploration of new chemical spaces (Rady & Barsy, 2006).
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN7O2S/c1-24-16(21-22-23-24)27-10-14(25)18-8-9-26-15-7-6-13(19-20-15)11-2-4-12(17)5-3-11/h2-7H,8-10H2,1H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERUSYNUEOVEDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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